molecular formula C7H18Pb B14685836 Plumbane, (1,1-dimethylethyl)trimethyl- CAS No. 32997-03-8

Plumbane, (1,1-dimethylethyl)trimethyl-

Cat. No.: B14685836
CAS No.: 32997-03-8
M. Wt: 309 g/mol
InChI Key: JHTNLGMYIYXAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Organometallic Chemistry

Organometallic chemistry is a field that bridges traditional inorganic and organic chemistry, focusing on compounds that contain at least one chemical bond between a carbon atom and a metal. wikipedia.org This area of study includes a wide range of elements, from alkali and transition metals to metalloids like silicon and boron. wikipedia.org Organometallic compounds are pivotal in both industrial and academic research, serving as catalysts in the production of polymers and pharmaceuticals, and as reagents in synthetic chemistry. wikipedia.org

Within this broad field, organolead chemistry investigates the synthesis, properties, and applications of compounds featuring a carbon-lead (C-Pb) bond. wikipedia.org As a member of Group 14, lead is tetravalent in most of its organometallic compounds, similar to carbon. wikipedia.orgchemeurope.com A defining characteristic of the C-Pb bond is its relative weakness and length compared to other carbon-group 14 element bonds. For instance, the C-Pb bond in tetramethyllead (B1204573) is 222 picometers long with a dissociation energy of 204 kJ/mol, whereas the C-Sn bond in tetramethyltin (B1198279) is shorter (214 pm) and stronger (297 kJ/mol). wikipedia.org This inherent weakness of the C-Pb bond makes organolead compounds susceptible to homolytic cleavage, easily forming free radicals, a property that historically defined one of their major applications. chemeurope.com The dominance of the Pb(IV) oxidation state in organolead chemistry is noteworthy because inorganic lead chemistry is often characterized by the Pb(II) state due to the inert-pair effect. wikipedia.org

Table 1: Comparison of Carbon-Group 14 Element Bond Properties

Bond Bond Length (pm) Bond Dissociation Energy (kJ/mol)
C–Sn 214 297
C–Pb 222 204

Data sourced from tetramethyltin and tetramethyllead examples. wikipedia.org

Historical Trajectories and Milestones in Organolead Compound Research

The study of organometallic compounds began in the 19th century, but the specific field of organolead chemistry has its own distinct timeline. While the first recognized organometallic compound, Zeise's salt, was synthesized in 1827, the first organolead compound, hexaethyldilead (Pb₂(C₂H₅)₆), was not prepared until 1858. wikipedia.orgchemeurope.comopenochem.org

Early synthetic methods were often cumbersome. However, the discovery of Grignard reagents in 1900 revolutionized the field, and by 1904, they were being used to synthesize organolead compounds, such as reacting a Grignard reagent with lead(II) chloride. wikipedia.orgacs.org This approach remains a fundamental method for creating C-Pb bonds.

The most significant driver for organolead research and production in the 20th century was the discovery of tetraethyllead's (TEL) anti-knock properties, which prevent premature fuel detonation in internal combustion engines. wikipedia.orgresearchgate.net This application led to the large-scale industrial production of TEL and other alkyllead compounds. researchgate.netepa.gov However, due to the high toxicity of organolead compounds and the environmental pollution resulting from their combustion in gasoline, their use has been drastically curtailed worldwide in recent decades. nih.govrsc.org This decline has shifted the focus of modern organolead research away from industrial applications and more towards specialized academic studies. nih.gov

Table 2: Key Milestones in Organometallic and Organolead Chemistry

Year Milestone Significance
1827 Synthesis of Zeise's salt [K[Pt(C₂H₄)Cl₃]·H₂O] First recognized organometallic compound. openochem.org
1858 First synthesis of an organolead compound, hexaethyldilead Marks the beginning of organolead chemistry. wikipedia.orgchemeurope.com
1900 Victor Grignard develops Grignard reagents Provided a versatile new method for forming carbon-metal bonds. openochem.org
1904 First use of Grignard reagents to prepare organolead compounds Simplified the synthesis of various organolead compounds. acs.org
1920s Discovery and commercialization of tetraethyllead (B6334599) (TEL) as a gasoline additive Spurred large-scale industrial interest and production of organolead compounds. researchgate.net

Academic Significance and Research Niche of (1,1-dimethylethyl)trimethylplumbane

Plumbane (B1204880), (1,1-dimethylethyl)trimethyl-, also known as tert-butyltrimethylplumbane, occupies a specific niche within the broader field of organolead chemistry. Unlike the extensively produced and studied symmetrical tetraalkyllead compounds like tetraethyllead and tetramethyllead, mixed alkyl lead compounds such as this one are primarily subjects of academic interest. Their significance lies in the study of fundamental principles of physical organometallic chemistry.

The research niche for (1,1-dimethylethyl)trimethylplumbane centers on understanding how steric and electronic asymmetry affects the structure, stability, and reactivity of organolead compounds. The presence of both small methyl groups and a bulky tert-butyl group on the same lead atom creates a unique molecular environment. This allows researchers to investigate:

Steric Effects: The large tert-butyl group can sterically hinder reactions at the lead center, influencing reaction rates and mechanisms compared to less crowded analogues like tetramethyllead.

Bond Properties: The differing inductive effects of the methyl and tert-butyl groups can subtly alter the properties of the four C-Pb bonds within the same molecule, providing a model for studying electronic effects in heavy element chemistry.

Decomposition Pathways: The thermal and photochemical decomposition of asymmetrical alkyllead compounds can be more complex than that of symmetrical ones, potentially leading to different radical intermediates and final products. Research in this area contributes to a deeper understanding of C-Pb bond cleavage.

While detailed research findings on (1,1-dimethylethyl)trimethylplumbane are not as widespread as those for commercially significant organoleads, its value is as a model compound. It allows for the systematic exploration of structure-reactivity relationships in tetravalent lead chemistry, contributing to the fundamental knowledge base of organometallic compounds of heavy main-group elements.

Properties

CAS No.

32997-03-8

Molecular Formula

C7H18Pb

Molecular Weight

309 g/mol

IUPAC Name

tert-butyl(trimethyl)plumbane

InChI

InChI=1S/C4H9.3CH3.Pb/c1-4(2)3;;;;/h1-3H3;3*1H3;

InChI Key

JHTNLGMYIYXAEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Pb](C)(C)C

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 1,1 Dimethylethyl Trimethylplumbane

Strategies for Organolead Compound Synthesis

Alkylation of Lead Halides and Derivatives

A cornerstone of organolead synthesis is the alkylation of lead(II) or organolead(IV) halides with nucleophilic alkylating agents. The most common approach involves the reaction of a lead(II) halide, such as lead(II) chloride (PbCl₂), with an excess of an organolithium or Grignard reagent. In the context of (1,1-dimethylethyl)trimethylplumbane, a potential pathway would involve the reaction of a trimethyllead (B1239934) halide, such as trimethyllead chloride ((CH₃)₃PbCl), with a tert-butyl nucleophile.

The general reaction can be represented as: (CH₃)₃PbCl + (CH₃)₃CM → (CH₃)₃PbC(CH₃)₃ + MCl where M can be Li or MgX.

The success of this reaction is highly dependent on the reactivity of the tert-butylating agent and the stability of the trimethyllead halide precursor. The bulky nature of the tert-butyl group can impede the reaction rate, often requiring carefully controlled reaction conditions.

Transmetallation Reactions in Organolead Synthesis

Transmetallation provides an alternative route for the formation of carbon-lead bonds. This method involves the transfer of an alkyl group from a more electropositive metal to a lead compound. While less common for the synthesis of simple tetraalkylleads, it can be a valuable strategy, particularly when specific organometallic precursors are readily available. For the synthesis of (1,1-dimethylethyl)trimethylplumbane, a hypothetical transmetallation could involve the reaction of a trimethyllead compound with a tert-butyl derivative of another metal, such as tin or mercury. However, the toxicity and handling difficulties associated with many of these reagents often limit their practical application.

Hydroplumbylation and Plumbyl (B1237000) Anion Chemistry

Hydroplumbylation, the addition of a Pb-H bond across a double or triple bond, is a powerful tool for the synthesis of more complex organolead compounds. However, for the direct synthesis of a saturated, sterically hindered compound like (1,1-dimethylethyl)trimethylplumbane, this method is not directly applicable.

Plumbyl anion chemistry, involving species of the type R₃Pb⁻, offers another synthetic avenue. These highly nucleophilic anions can react with electrophiles, including alkyl halides. In principle, a trimethylplumbyl anion could react with a tert-butyl halide to form the desired product. The generation of the trimethylplumbyl anion, typically from the corresponding hexaalkyldilead or by reduction of a trialkyllead halide, is a critical step in this approach.

Precursor Chemistry and Intermediate Compounds in (1,1-dimethylethyl)trimethylplumbane Formation

The successful synthesis of (1,1-dimethylethyl)trimethylplumbane hinges on the careful selection and preparation of its precursors.

The primary precursors are:

A source of the trimethylplumbyl cation ((CH₃)₃Pb⁺) : This is typically trimethyllead chloride ((CH₃)₃PbCl), which can be synthesized from the redistribution reaction of tetramethyllead (B1204573) with lead(IV) chloride or by other established methods.

A source of the tert-butyl anion ((CH₃)₃C⁻) : The most common and effective reagents for this purpose are tert-butyllithium (B1211817) ((CH₃)₃CLi) and tert-butylmagnesium chloride ((CH₃)₃CMgCl).

tert-Butyllithium is a commercially available, highly reactive organolithium reagent. Its high basicity and nucleophilicity make it a potent alkylating agent. However, its pyrophoric nature necessitates careful handling under inert atmosphere conditions.

tert-Butylmagnesium chloride , a Grignard reagent, offers a less pyrophoric alternative to tert-butyllithium. While generally less reactive, it is still a powerful nucleophile capable of alkylating organolead halides. The preparation of tert-butyl Grignard reagents can be challenging due to the potential for side reactions, such as elimination.

The reaction likely proceeds through a transient, unstable intermediate where the tert-butyl nucleophile coordinates to the lead center of the trimethyllead halide before the final carbon-lead bond is formed and the metal halide salt precipitates.

Optimization and Development of Novel Synthetic Pathways to (1,1-dimethylethyl)trimethylplumbane

Optimizing the synthesis of (1,1-dimethylethyl)trimethylplumbane involves addressing the challenges posed by steric hindrance. Key parameters for optimization include:

Solvent: The choice of solvent can significantly influence the reactivity of the organometallic reagents. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used for Grignard and organolithium reactions as they can solvate the metal cation, enhancing the nucleophilicity of the alkyl group.

Temperature: Due to the high reactivity of the precursors, reactions are often carried out at low temperatures (e.g., -78 °C) to control the reaction rate and minimize side reactions.

Stoichiometry: Precise control of the molar ratios of the reactants is crucial to maximize the yield of the desired mixed tetraalkyllead compound and minimize the formation of symmetrical tetraalkyllead byproducts through redistribution reactions.

Novel synthetic pathways could explore the use of alternative, less hazardous lead sources or more efficient catalysts to facilitate the carbon-lead bond formation, particularly for sterically demanding substrates.

Stereocontrol and Regioselectivity in the Synthesis of Organolead Compounds

For a simple, symmetrical molecule like (1,1-dimethylethyl)trimethylplumbane, which lacks chiral centers or multiple reactive sites where isomers could form, the concepts of stereocontrol and regioselectivity are not directly applicable to its synthesis. The lead atom in tetraalkyllead compounds adopts a tetrahedral geometry. In the case of (1,1-dimethylethyl)trimethylplumbane, the molecule possesses C₃ᵥ symmetry. The primary synthetic challenge lies in achieving the desired substitution pattern (three methyl groups and one tert-butyl group) rather than controlling the spatial arrangement of these groups in a way that would lead to stereoisomers or regioisomers.

Reaction Mechanisms and Reactivity Profiles of 1,1 Dimethylethyl Trimethylplumbane

Fundamental Organolead Reaction Types

The reactivity of (1,1-dimethylethyl)trimethylplumbane is primarily dictated by the inherent properties of the C-Pb bond and the influence of its alkyl groups. The following sections detail the fundamental reaction mechanisms applicable to this compound.

C-Pb Bond Cleavage and Formation Mechanisms

The carbon-lead bond is relatively weak and polarized, making it susceptible to cleavage by various reagents and conditions. The primary mechanisms of C-Pb bond cleavage are homolytic and heterolytic pathways.

Homolytic Cleavage: This process involves the symmetrical breaking of the C-Pb bond, with each fragment retaining one of the bonding electrons, leading to the formation of radicals. This is often initiated by thermal or photochemical energy. For (1,1-dimethylethyl)trimethylplumbane, homolytic cleavage can generate a tert-butyl radical and a trimethylplumbyl radical, or a methyl radical and a (1,1-dimethylethyl)dimethylplumbyl radical. The stability of the resulting carbon-centered radicals influences the preferred cleavage site.

Heterolytic Cleavage: This involves the asymmetrical breaking of the C-Pb bond, where one fragment retains both bonding electrons. This typically occurs in reactions with electrophiles or nucleophiles. Electrophilic attack on the carbon atom leads to the departure of a trialkylplumbyl cation, while nucleophilic attack on the lead atom can result in the displacement of an alkyl anion.

The formation of C-Pb bonds in compounds like (1,1-dimethylethyl)trimethylplumbane generally involves the reaction of a lead halide with an organolithium or Grignard reagent. For instance, the reaction of trimethyllead (B1239934) chloride with tert-butyllithium (B1211817) would yield (1,1-dimethylethyl)trimethylplumbane.

Transmetallation Reactions Involving (1,1-dimethylethyl)trimethylplumbane

Transmetallation reactions involve the transfer of an organic group from one metal to another. Organolead compounds readily undergo transmetallation with salts of more electropositive metals. In the case of (1,1-dimethylethyl)trimethylplumbane, a typical transmetallation reaction would involve its reaction with a mercury(II) salt, such as HgCl₂, leading to the transfer of the tert-butyl or methyl group to mercury. The steric bulk of the tert-butyl group may influence the rate and selectivity of this transfer compared to the methyl groups.

A plausible reaction sequence is as follows: (CH₃)₃PbC(CH₃)₃ + HgCl₂ → (CH₃)₃PbCl + (CH₃)₃CHgCl

The driving force for this reaction is the formation of a more stable organomercury compound and the precipitation of the lead halide.

Oxidative Addition and Reductive Elimination Pathways of Organolead Species

While oxidative addition and reductive elimination are more commonly associated with transition metal chemistry, these concepts can be applied to understand certain reactions of organolead compounds, particularly in the context of their interactions with other metallic species or in catalytic cycles.

Oxidative Addition: This would involve the addition of a molecule (e.g., a halogen) to the lead center, leading to an increase in the oxidation state of lead from +IV to a transient +VI state, which is highly unstable and rapidly decomposes. More relevant to organolead chemistry is the oxidative cleavage of the C-Pb bond by an oxidizing agent.

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the lead center couple and are eliminated, resulting in a reduction of the lead's oxidation state. For a tetravalent organolead compound like (1,1-dimethylethyl)trimethylplumbane, reductive elimination is not a typical pathway under normal conditions but might be invoked in the decomposition of unstable organolead intermediates.

Mechanistic Studies of Thermal and Oxidative Decomposition of (1,1-dimethylethyl)trimethylplumbane

The thermal and oxidative decomposition of tetraalkyllead compounds generally proceeds through radical mechanisms.

Thermal Decomposition: Upon heating, the weakest bond in (1,1-dimethylethyl)trimethylplumbane, the C-Pb bond, will undergo homolytic cleavage. Due to the relative stability of the tert-butyl radical, the initial step is likely the scission of the tert-butyl-lead bond. The resulting radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of hydrocarbon products.

Oxidative Decomposition: In the presence of oxidizing agents such as oxygen or peroxides, the decomposition is accelerated. The mechanism involves the formation of organolead peroxides as intermediates, which are unstable and decompose to form a variety of oxygenated organic products and lead oxides. The presence of the bulky tert-butyl group may sterically hinder the initial attack of the oxidizing agent on the lead atom.

Ligand Exchange and Substitution Chemistry of (1,1-dimethylethyl)trimethylplumbane

Ligand exchange and substitution reactions in organolead compounds involve the replacement of one or more of the alkyl groups or the introduction of other ligands to the lead center. For (1,1-dimethylethyl)trimethylplumbane, these reactions are influenced by the steric hindrance imposed by the tert-butyl group.

Substitution of an alkyl group can be achieved by reaction with strong acids, leading to the formation of organolead salts. For example, reaction with a carboxylic acid could yield a trialkyllead carboxylate. The bulky tert-butyl group is generally more resistant to cleavage by protic acids than the less sterically hindered methyl groups.

Electrophilic and Nucleophilic Reactivity Investigations of (1,1-dimethylethyl)trimethylplumbane

The C-Pb bond in (1,1-dimethylethyl)trimethylplumbane exhibits a dual reactivity profile, allowing for both electrophilic and nucleophilic attack.

Electrophilic Attack: The carbon atom of the C-Pb bond is susceptible to attack by electrophiles. This is a common reaction for organolead compounds and leads to the cleavage of the C-Pb bond. The reaction with halogens, for instance, proceeds via an electrophilic substitution mechanism where the halogen attacks the carbon atom, leading to the formation of an alkyl halide and a trialkyllead halide. The tert-butyl group, being more electron-donating than the methyl groups, might activate the C-Pb bond towards electrophilic cleavage, but its steric bulk could also hinder the approach of the electrophile.

Nucleophilic Attack: The lead atom in (1,1-dimethylethyl)trimethylplumbane is electrophilic and can be attacked by nucleophiles. This can lead to the displacement of one of the alkyl groups as a carbanion. However, due to the low polarity of the C-Pb bond and the steric shielding by the four alkyl groups, this type of reaction is generally less common and requires strong nucleophiles.

Radical Reaction Pathways and Photochemistry of (1,1-dimethylethyl)trimethylplumbane

The reactivity of (1,1-dimethylethyl)trimethylplumbane, also known as tert-butyltrimethylplumbane, is significantly influenced by the inherent weakness of the carbon-lead (C-Pb) bond. This characteristic facilitates the homolytic cleavage of the C-Pb bond, leading to the formation of free radicals. This section explores the radical reaction pathways and photochemical behavior of this organolead compound, drawing upon general principles of organometallic chemistry and the known behavior of related tetraalkyllead compounds.

The initiation step, triggered by thermal or photochemical energy, can be represented as follows:

(CH₃)₃PbC(CH₃)₃ → (CH₃)₃Pb• + •C(CH₃)₃ or (CH₃)₃PbC(CH₃)₃ → (CH₃)₂PbC(CH₃)₃• + •CH₃

The formation of the tert-butyl radical is generally considered the more favorable pathway. Once formed, these highly reactive radical intermediates can participate in a variety of propagation and termination steps, typical of free-radical chain reactions.

Propagation Steps:

Hydrogen Abstraction: The generated radicals can abstract hydrogen atoms from other molecules. For instance, a tert-butyl radical can react with a parent plumbane (B1204880) molecule: •C(CH₃)₃ + (CH₃)₃PbC(CH₃)₃ → C₄H₁₀ + (CH₃)₃PbCH₂(CH₃)₂C•

Beta-Scission: The plumbyl (B1237000) radical itself could undergo further fragmentation, although this is less common for the trimethylplumbyl radical.

Termination Steps:

Radical Combination: Two radicals can combine to form a stable molecule, terminating the chain reaction. •C(CH₃)₃ + •C(CH₃)₃ → C₈H₁₈ •CH₃ + •CH₃ → C₂H₆ (CH₃)₃Pb• + •C(CH₃)₃ → (CH₃)₃PbC(CH₃)₃

The photochemistry of (1,1-dimethylethyl)trimethylplumbane is dictated by its absorption of ultraviolet (UV) radiation. While a specific UV-Vis absorption spectrum for this compound is not widely published, tetraalkyllead compounds are known to undergo photolytic decomposition upon exposure to sunlight. nih.gov The energy from the absorbed photons can induce the homolytic cleavage of the C-Pb bond, initiating the radical reactions described above. The photolytic process is a key factor in the environmental degradation of organolead compounds.

The photochemical decomposition can be represented as:

(CH₃)₃PbC(CH₃)₃ + hν → (CH₃)₃Pb• + •C(CH₃)₃

The quantum yield of this photodissociation process would provide a measure of the efficiency of light in breaking the C-Pb bond, but specific data for (1,1-dimethylethyl)trimethylplumbane is not available. The subsequent reactions of the photochemically generated radicals would follow similar pathways to those in the thermal decomposition.

Interactive Data Table: Bond Dissociation Energies of Related Bonds

The following table provides context for the likely bond energies within (1,1-dimethylethyl)trimethylplumbane by listing bond dissociation energies for related chemical bonds. These values are crucial for understanding the relative stability of different parts of the molecule and predicting the most likely pathways for radical formation. ucsb.edunih.gov

BondBond Dissociation Energy (kJ/mol)
C-H (in methane)439
C-C (in ethane)375
Pb-C (in tetramethyllead)~204
C-H (primary in propane)423
C-H (tertiary in isobutane)404

Note: The value for Pb-C in tetramethyllead (B1204573) is an approximation and can vary in different chemical environments.

Theoretical and Computational Investigations of 1,1 Dimethylethyl Trimethylplumbane

Quantum Chemical Approaches to Organolead Bonding

Quantum chemical methods, such as ab initio calculations and density functional theory (DFT), are instrumental in modeling the bonding in organolead compounds. These approaches solve the Schrödinger equation (or the Dirac equation when considering relativistic effects) to provide detailed information about the electronic distribution and energetics of molecules.

The electronic structure of (1,1-dimethylethyl)trimethylplumbane is characterized by a central tetravalent lead atom forming four sigma (σ) bonds with one tert-butyl group and three methyl groups. The lead-carbon bonds are highly covalent but also possess some ionic character due to the difference in electronegativity between lead and carbon.

Computational studies on analogous tetraalkylplumbanes reveal that the highest occupied molecular orbital (HOMO) is typically associated with the Pb-C bonding orbitals, while the lowest unoccupied molecular orbital (LUMO) is often centered on the lead atom and has antibonding character with respect to the Pb-C bonds. The energy of the HOMO is a key indicator of the molecule's ability to act as an electron donor, while the LUMO energy reflects its capacity to act as an electron acceptor.

The introduction of the bulky tert-butyl group in (1,1-dimethylethyl)trimethylplumbane is expected to influence its electronic structure in several ways compared to a simpler analogue like tetramethyllead (B1204573). The electron-donating nature of the tert-butyl group can raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation. Steric hindrance caused by the tert-butyl group can also lead to slight distortions from ideal tetrahedral geometry, which in turn can affect the orbital energies.

Table 1: Calculated Electronic Properties of a Model Tetraalkylplumbane

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-8.5 eVDFT/B3LYP
LUMO Energy-0.2 eVDFT/B3LYP
HOMO-LUMO Gap8.3 eVDFT/B3LYP
Dipole Moment~0 DDFT/B3LYP

Note: The data in this table is representative of a generic tetraalkylplumbane and is intended for illustrative purposes. Specific values for (1,1-dimethylethyl)trimethylplumbane would require dedicated calculations.

The strength of the lead-carbon bond is a critical factor in the chemistry of organolead compounds. Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. The C–Pb bond is known to be relatively weak compared to C-C or C-H bonds, making organolead compounds susceptible to thermal decomposition and radical reactions. mdpi.com

Computational methods can be used to calculate the energetic profile of Pb-C bond cleavage. This involves mapping the potential energy surface as the Pb-C bond is stretched. Such calculations can provide insights into the activation energy for bond dissociation and the stability of the resulting radicals.

Table 2: Comparison of Carbon-Element Bond Dissociation Energies (BDE)

BondBDE (kJ/mol)
C-C346
C-Si318
C-Ge238
C-Sn192
C-Pb130-204

Source: Data compiled from various sources for general comparison. wiredchemist.com

Conformational Analysis and Stereochemical Modeling of (1,1-dimethylethyl)trimethylplumbane

Conformational analysis of (1,1-dimethylethyl)trimethylplumbane involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of such an analysis would be the rotation around the Pb-C bond connecting the lead atom to the tert-butyl group.

Due to the significant steric bulk of the tert-butyl group, rotation around the Pb-C(tert-butyl) bond is expected to be hindered. The molecule will likely adopt a staggered conformation to minimize steric interactions between the methyl groups on the lead and the methyl groups on the tert-butyl substituent. An eclipsed conformation, where these groups are aligned, would be energetically unfavorable.

Computational modeling can be used to determine the rotational energy barrier. By systematically rotating the tert-butyl group and calculating the energy at each step, a potential energy profile can be generated. The difference in energy between the most stable (staggered) and least stable (eclipsed) conformations represents the rotational barrier. Given the size of the interacting groups, this barrier is expected to be significant.

In terms of stereochemistry, (1,1-dimethylethyl)trimethylplumbane does not have a chiral center, and therefore does not exhibit enantiomerism. However, understanding its preferred conformation is crucial for predicting its reactivity, as the accessibility of the lead center to attacking reagents will be influenced by the orientation of the bulky tert-butyl group.

Computational Studies of Reaction Mechanisms Involving (1,1-dimethylethyl)trimethylplumbane

Computational chemistry is a valuable tool for investigating the mechanisms of reactions involving organolead compounds. nist.gov For (1,1-dimethylethyl)trimethylplumbane, potential reactions of interest include thermal decomposition, electrophilic attack at the Pb-C bond, and radical substitution reactions.

Thermal decomposition of tetraalkylplumbanes is believed to proceed through a radical mechanism initiated by the homolytic cleavage of a Pb-C bond. mdpi.com Computational studies can model this process by calculating the transition state for bond breaking and the subsequent reaction pathways of the resulting radicals. The presence of the tert-butyl group in (1,1-dimethylethyl)trimethylplumbane would likely favor the initial cleavage of the Pb-C(tert-butyl) bond due to the formation of a relatively stable tert-butyl radical and the relief of steric strain.

Computational modeling can also be used to explore the mechanisms of other reactions, such as reactions with electrophiles or nucleophiles. By calculating the structures and energies of reactants, transition states, and products, a detailed understanding of the reaction pathway and the factors that control its rate and selectivity can be obtained.

Relativistic Effects in Heavy Main Group Element Chemistry and their Impact on (1,1-dimethylethyl)trimethylplumbane

For heavy elements like lead, the electrons, particularly those in the inner s orbitals, move at speeds that are a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to accurately describe the properties of lead-containing compounds. aps.orgresearchgate.net

Relativistic effects have several important consequences for the chemistry of lead:

Contraction of s and p orbitals: The relativistic mass increase of the inner electrons causes them to be drawn closer to the nucleus, leading to a contraction of the s and p orbitals.

Expansion of d and f orbitals: The contracted s and p orbitals shield the nuclear charge more effectively, leading to a weaker attraction for the d and f electrons and a consequent expansion of these orbitals.

Spin-orbit coupling: This is the interaction between the spin and orbital angular momentum of an electron. For heavy elements, this effect is significant and can lead to a large splitting of energy levels.

These relativistic effects have a profound impact on the bonding and reactivity of (1,1-dimethylethyl)trimethylplumbane. The relativistic contraction of the 6s orbital of lead makes it less available for bonding, which contributes to the "inert pair effect" observed in heavier main group elements. This effect can influence the stability of the Pb(IV) oxidation state.

In computational studies of organolead compounds, it is crucial to use methods that account for relativistic effects. This can be done through various approaches, such as using relativistic effective core potentials (RECPs) or by solving the four-component Dirac equation. Neglecting these effects can lead to significant errors in calculated properties such as bond lengths, bond energies, and reaction energies. For instance, non-relativistic calculations might incorrectly predict bond lengths and underestimate the stability of certain electronic states. aps.org

Applications in Chemical Synthesis and Advanced Materials Research Utilizing 1,1 Dimethylethyl Trimethylplumbane

Role as a Synthetic Reagent in Academic Organic Chemistry

Organolead compounds, in general, have been utilized in organic synthesis. The carbon-lead bond is weak, which allows for homolytic cleavage to form free radicals. wikipedia.orgchemeurope.com This reactivity has been harnessed in various chemical transformations. General reaction types for organoleads include transmetalation, for instance with boronic acids, and acid-catalyzed heterocyclic cleavage. chemeurope.com They have also found use in coupling reactions between arene compounds, where they can be more reactive than organotin compounds, facilitating the synthesis of sterically crowded biaryls. chemeurope.com

However, specific research detailing the use of (1,1-dimethylethyl)trimethylplumbane as a synthetic reagent in academic organic chemistry is scarce. While the tert-butyl group is known to provide steric bulk, which can influence the regioselectivity and stereoselectivity of reactions, its impact within this specific plumbane (B1204880) molecule has not been extensively studied. Standard synthesis routes for organolead compounds often involve the reaction of a Grignard reagent with a lead halide. wikipedia.org

Table 1: Potential, Though Undocumented, Synthetic Reactions Involving (1,1-dimethylethyl)trimethylplumbane

Reaction TypePotential Role of (1,1-dimethylethyl)trimethylplumbaneStatus of Research
Cross-Coupling ReactionsAs a nucleophilic partner to introduce a tert-butyl or trimethylplumbyl group.Not documented
Radical ReactionsAs a source of tert-butyl or trimethylplumbyl radicals.Not documented
TransmetalationTransfer of a tert-butyl or trimethyl group to another metal center.Not documented

Precursor Utilization in Organometallic Vapor Phase Epitaxy (OMVPE) for Lead-Containing Functional Materials

Organometallic Vapor Phase Epitaxy (OMVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is a technique used to grow thin films of crystalline materials. mit.edu This process utilizes volatile organometallic precursor compounds. While organolead compounds can be used as precursors for lead-containing materials, there is no specific information available on the use of (1,1-dimethylethyl)trimethylplumbane for OMVPE. The volatility and decomposition characteristics of this compound would be critical factors in its suitability as a precursor, but these properties have not been reported in the context of OMVPE.

The synthesis of organolead halide perovskites, which are of great interest for solar cell applications, often involves lead-based reagents. researchgate.net However, the precursors are typically simpler lead salts like lead(II) chloride and lead(II) iodide. researchgate.net

Catalytic Applications and Pre-Catalyst Development Involving (1,1-dimethylethyl)trimethylplumbane

Many organometallic compounds are employed as catalysts or pre-catalysts in industrial and laboratory settings. longdom.org They can accelerate a variety of chemical reactions without being consumed in the process. longdom.org Some organolead compounds have been noted to act as catalysts, for example, in oxyplumbation reactions where an organolead alkoxide is regenerated in a catalytic cycle. wikipedia.org

Despite this, there is no specific research indicating that (1,1-dimethylethyl)trimethylplumbane has been investigated for its catalytic properties or as a precursor for developing catalysts. The potential for this compound to participate in catalytic cycles or to be converted into catalytically active species remains an open area of research.

Advanced Research Topics and Future Directions in 1,1 Dimethylethyl Trimethylplumbane Chemistry

Development of Sustainable and Green Synthetic Routes for Organolead Compounds

The synthesis of organolead compounds has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. A significant future direction for the chemistry of (1,1-dimethylethyl)trimethylplumbane lies in the development of more sustainable and environmentally benign synthetic methodologies. rsc.org The principles of green chemistry, which focus on reducing waste, using less hazardous chemicals, and improving energy efficiency, provide a framework for this research. mdpi.com

Future research in this area could focus on several key strategies:

Catalytic Routes: Exploring catalytic methods, potentially using earth-abundant metals, to facilitate the formation of the carbon-lead bond. This would be a departure from stoichiometric reactions that generate significant waste.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic solvents in the synthesis of (1,1-dimethylethyl)trimethylplumbane. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The development of such green synthetic routes is crucial for enabling further research into the properties and applications of complex organolead compounds like (1,1-dimethylethyl)trimethylplumbane in a more environmentally responsible manner.

Exploration of Unprecedented Reactivity Patterns for (1,1-dimethylethyl)trimethylplumbane

The presence of a sterically demanding (1,1-dimethylethyl) group in tert-butyltrimethylplumbane is expected to impart unique reactivity compared to less hindered organolead compounds. The bulky nature of this group can influence reaction kinetics and selectivities, potentially leading to the discovery of unprecedented chemical transformations.

Key areas of exploration for its reactivity include:

Controlled Radical Reactions: Investigating the controlled generation of radicals from (1,1-dimethylethyl)trimethylplumbane and their subsequent application in organic synthesis. The steric hindrance may offer a level of control not seen with other organolead radical precursors.

Transmetalation Reactions: Studying the transfer of the trimethylplumbyl or tert-butyl group to other metals. The steric bulk could influence the equilibrium and kinetics of these reactions, enabling the synthesis of novel organometallic reagents.

Lewis Acidity and Basicity: Characterizing the Lewis acidic and basic properties of (1,1-dimethylethyl)trimethylplumbane and its derivatives. The electronic effects of the alkyl groups, combined with the steric environment, could lead to unique coordination chemistry.

Understanding these reactivity patterns is fundamental to unlocking the synthetic potential of this and other sterically encumbered organolead compounds.

Interdisciplinary Research with Materials Science and Nanotechnology

The interface between organometallic chemistry and materials science offers fertile ground for innovation. nih.gov (1,1-dimethylethyl)trimethylplumbane could serve as a precursor for the synthesis of novel lead-containing materials and nanomaterials with unique properties.

Potential research directions in this interdisciplinary area include:

Precursor for Lead-Based Nanomaterials: Exploring the use of (1,1-dimethylethyl)trimethylplumbane as a single-source precursor for the controlled synthesis of lead-containing nanoparticles, quantum dots, or thin films. The steric hindrance of the ligands could play a crucial role in controlling the growth and morphology of the resulting nanomaterials. nih.gov

Dopant in Semiconductor Materials: Investigating the incorporation of lead from (1,1-dimethylethyl)trimethylplumbane into semiconductor materials to modify their electronic and optical properties. The specific chemical structure of the precursor could influence the doping process and the final material characteristics.

Hybrid Organic-Inorganic Materials: Synthesizing hybrid materials that incorporate the (1,1-dimethylethyl)trimethylplumbane moiety into larger organic or polymeric frameworks. These materials could exhibit interesting photophysical or electronic properties.

The exploration of these applications requires close collaboration between synthetic chemists and materials scientists to design and characterize new functional materials.

Emerging Methodologies for the Understanding of Organolead Reaction Dynamics

A deeper understanding of the reaction mechanisms of organolead compounds is essential for controlling their reactivity and designing new applications. Advances in analytical techniques and computational chemistry provide powerful tools to probe the intricate details of reaction dynamics. strath.ac.ukbenthambooks.com

Future research will likely employ a combination of advanced methodologies:

In Situ Spectroscopy: Utilizing techniques such as NMR, IR, and Raman spectroscopy to monitor the formation and transformation of intermediates in reactions involving (1,1-dimethylethyl)trimethylplumbane in real-time.

Mass Spectrometry: Employing advanced mass spectrometry techniques to identify and characterize transient species and reaction products, providing insights into complex reaction pathways. acs.org

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the influence of steric and electronic effects on the reactivity of (1,1-dimethylethyl)trimethylplumbane.

The integration of these advanced methodologies will provide a comprehensive picture of the reaction dynamics of sterically hindered organolead compounds.

Challenges and Opportunities in Contemporary Organolead Chemistry Research

The field of organolead chemistry faces both significant challenges and exciting opportunities. The inherent toxicity of lead compounds necessitates careful handling and a commitment to developing safer alternatives and applications. nih.gov However, the unique properties of the carbon-lead bond also present opportunities for fundamental chemical discovery. nist.gov

Challenges:

Toxicity and Environmental Concerns: The primary challenge is the toxicity of lead compounds, which restricts their widespread application and necessitates stringent safety protocols. nih.gov

Limited Commercial Applications: The phasing out of tetraethyllead (B6334599) as a fuel additive has significantly reduced the commercial scale of organolead chemistry. researchgate.net

Negative Perception: The historical environmental impact of leaded gasoline has created a negative perception that can hinder funding and research in this area.

Opportunities:

Fundamental Chemical Research: Sterically hindered compounds like (1,1-dimethylethyl)trimethylplumbane provide ideal substrates for studying fundamental principles of bonding, structure, and reactivity in organometallic chemistry.

Niche Applications: There may be niche applications in areas such as specialized materials synthesis or as reagents in complex organic transformations where the unique properties of organolead compounds are indispensable.

Development of Safer Analogues: Research into the fundamental properties of organolead compounds could inform the design of less toxic heavy-element organometallics with similar desirable reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1,1-dimethylethyl)trimethylplumbane, and how do reaction conditions influence yield?

  • Methodological Answer : Alkyl plumbanes are typically synthesized via transmetallation or alkylation of lead halides. For example, trialkyllead compounds are often prepared by reacting lead(II) chloride with Grignard reagents (e.g., (1,1-dimethylethyl)magnesium bromide) under inert atmospheres to avoid oxidation. Reaction temperature (-20°C to 0°C) and solvent polarity (e.g., THF or diethyl ether) critically affect product stability and yield . Purification via fractional distillation or recrystallization is essential due to the compound’s sensitivity to air and moisture.

Q. How can researchers characterize the structural integrity of (1,1-dimethylethyl)trimethylplumbane?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁰⁷Pb) is pivotal for confirming substituent arrangement and bonding. For instance, ²⁰⁷Pb NMR chemical shifts for tetraalkyllead compounds typically range between 2000–4000 ppm, depending on substituent electronegativity. X-ray crystallography can resolve molecular geometry, but crystallization challenges (e.g., air sensitivity) may require glovebox techniques .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : Alkyl plumbanes degrade via photolytic or thermal pathways, releasing hazardous lead residues. Storage under inert gas (argon) in amber glass vials at -20°C is recommended. Decomposition byproducts (e.g., trimethyllead chloride) should be monitored using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How do steric effects from the (1,1-dimethylethyl) group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky tert-butyl group may hinder transmetallation in Stille or Suzuki couplings. Comparative kinetic studies with less hindered analogs (e.g., trimethylplumbane) can quantify steric effects. Computational modeling (DFT) of transition states may predict regioselectivity in lead-ligand exchange reactions .

Q. What analytical challenges arise in detecting trace decomposition products during catalytic applications?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with inductively coupled plasma (ICP) detection distinguishes organoleptic degradation products from inorganic lead. For example, identifying Pb-O species (e.g., lead oxides) requires calibrating against certified reference materials .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., bond dissociation energies)?

  • Methodological Answer : Discrepancies may stem from variations in experimental setups (e.g., calorimetry vs. spectroscopic methods). A meta-analysis of literature data, normalized for purity (via elemental analysis) and measurement conditions, is advised. Collaborative validation through round-robin testing improves reproducibility .

Q. What strategies mitigate toxicity risks during in situ generation of (1,1-dimethylethyl)trimethylplumbane?

  • Methodological Answer : Encapsulation in mesoporous silica or polymeric matrices reduces airborne lead exposure. Real-time monitoring via portable X-ray fluorescence (pXRF) devices ensures workplace safety. Waste disposal protocols must align with OSHA and EPA guidelines for lead-containing compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.